molecular formula C10H18O B191551 Ipsenol CAS No. 35628-05-8

Ipsenol

Cat. No. B191551
CAS RN: 35628-05-8
M. Wt: 154.25 g/mol
InChI Key: RHAXCOKCIAVHPB-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ipsenol is a pheromone that is produced by male Ips bark beetles. The chemical compound is known to attract female beetles for mating. Apart from its role in reproduction, Ipsenol has been found to have several scientific research applications. In

Scientific Research Applications

Pheromone Identification in Bark Beetles

Ipsenol has been identified as a key aggregation pheromone in various bark beetle species. For example, it is found in the frass of male Ips latidens and attracts both male and female beetles, indicating its role as a pheromone for this species (Miller et al., 1991). Similarly, in the bark beetle Ips paraconfusus, ipsenol production is induced by exposure to myrcene vapor, a compound found in their host plants, suggesting a relationship between host plant compounds and pheromone production (Byers et al., 1979).

Chemical Synthesis of Ipsenol

The synthesis of ipsenol has been a focus of research, given its importance in the biology of bark beetles. Mori (1976) achieved the synthesis of optically active forms of ipsenol, establishing the S-configuration of the naturally occurring ipsenol, which is biologically active on Ips grandicollis (Mori, 1976). A comprehensive review covering fifty years of literature on the synthesis of ipsenol and ipsdienol, another bark beetle pheromone, was presented by Marco-Contelles (2021), highlighting the evolution of synthesis methods for these compounds (Marco-Contelles, 2021).

Ipsenol in Disease Modeling and Therapy Research

Beyond its role in entomology, ipsenol (and similar compounds) indirectly relates to broader biomedical research. For instance, induced pluripotent stem cells (iPSCs), though not directly connected to ipsenol, represent a significant advancement in disease modeling and therapy (Valetdinova et al., 2021). This connection is more thematic, relating to the broader landscape of biological research and innovation.

properties

CAS RN

35628-05-8

Product Name

Ipsenol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(4S)-2-methyl-6-methylideneoct-7-en-4-ol

InChI

InChI=1S/C10H18O/c1-5-9(4)7-10(11)6-8(2)3/h5,8,10-11H,1,4,6-7H2,2-3H3/t10-/m0/s1

InChI Key

RHAXCOKCIAVHPB-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=C)C=C)O

SMILES

CC(C)CC(CC(=C)C=C)O

Canonical SMILES

CC(C)CC(CC(=C)C=C)O

Other CAS RN

35628-05-8

synonyms

(S)-2-Methyl-6-methylene-7-octen-4-ol

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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